![molecular formula C15H22N2O4 B2691256 2-[4-(2-Hydroxy-3-morpholinopropoxy)phenyl]acetamide CAS No. 866150-97-2](/img/structure/B2691256.png)

2-[4-(2-Hydroxy-3-morpholinopropoxy)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[4-(2-Hydroxy-3-morpholinopropoxy)phenyl]acetamide, also known as E-4031, is a chemical compound that has been extensively researched for its potential use in treating cardiac arrhythmias. This compound belongs to a class of drugs known as potassium channel blockers, which work by inhibiting the flow of potassium ions through ion channels in the heart.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications :

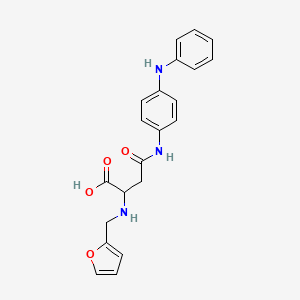

- A study by Jayadevappa et al. (2012) synthesized a new class of biologically active 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides from hydroxyphenylacetic acid. These compounds demonstrated superior in vitro antimicrobial activity compared to standard drugs like clotrimazole and streptomycin against various fungal and bacterial strains (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).

DNA and Protein Binding Studies :

- Research by Raj (2020) involved synthesizing N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide derivatives and studying their DNA-binding interactions with calf thymus DNA. The compounds exhibited interactions via intercalation, indicating potential applications in DNA-targeted therapies (Raj, 2020).

Drug Development for Antimalarial Activity :

- Werbel et al. (1986) conducted a study that led to the development of compounds with antimalarial potency. The study's focus was on 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, demonstrating significant antimalarial activity against various strains of Plasmodium berghei in mice (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Memory Enhancement and Acetylcholinesterase Inhibition :

- Piplani et al. (2018) synthesized a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives with potent memory-enhancing properties. These derivatives also exhibited acetylcholinesterase-inhibiting activity, suggesting their potential use in treating cognitive disorders (Piplani, Sharma, Mehta, & Malik, 2018).

Antioxidant Activity :

- Dinis, Maderia, & Almeida (1994) investigated the antioxidant actions of phenolic compounds like acetaminophen (a derivative of N-(4-hydroxyphenyl)acetamide). Their study demonstrated the compound's ability to inhibit lipid peroxidation, indicating its potential as an antioxidant in therapeutic applications (Dinis, Maderia, & Almeida, 1994).

Antifungal Agents :

- Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective fungicidal agents against Candida and Aspergillus species. The study highlighted the potential of these compounds as broad-spectrum antifungal agents (Bardiot, Thevissen, De Brucker, Peeters, Cos, Taborda, McNaughton, Maes, Chaltin, Cammue, & Marchand, 2015).

Development of Histamine H3 Receptor Inverse Agonists :

- Nirogi et al. (2019) developed a compound, N-[4-(1-cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride, as a potent histamine H3 receptor inverse agonist. This compound showed potential therapeutic utility in treating sleep disorders (Nirogi, Shinde, Mohammed, Badange, Reballi, Bandyala, Saraf, Bojja, Manchineella, Achanta, Kandukuri, Subramanian, Benade, Palacharla, Jayarajan, Pandey, & Jasti, 2019).

Eigenschaften

IUPAC Name |

2-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c16-15(19)9-12-1-3-14(4-2-12)21-11-13(18)10-17-5-7-20-8-6-17/h1-4,13,18H,5-11H2,(H2,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOXNROSKVCBFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COC2=CC=C(C=C2)CC(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Hydroxy-3-morpholinopropoxy)phenyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2691178.png)

![6-methyl-3-phenyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2691180.png)

![6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione](/img/structure/B2691191.png)

![3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2691193.png)